Atipamezole

描述

阿替帕美唑是一种合成的α2肾上腺素受体拮抗剂。 它主要用于兽医学,用于逆转犬类中地美托咪定和美托咪定的镇静和镇痛作用 .

准备方法

阿替帕美唑的合成涉及多个步骤。一种常见的方法从1-三苯甲基-1H-咪唑-4-甲醛与邻二甲苯在乙酸存在下反应开始,形成中间体。然后用碳酸钾和过量的碘乙烷在丙酮中处理该中间体,得到烷基化产物。 最后一步是用钯碳(Pd/C)催化剂在氢气压力下还原该产物,得到阿替帕美唑的盐酸盐 . 该方法由于其简便性和商业前体的可用性而具有优势。

化学反应分析

Structural Characteristics

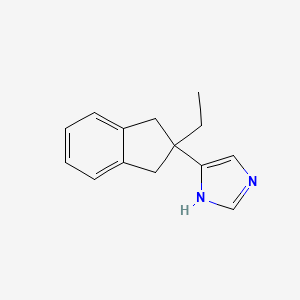

Atipamezole consists of an indane backbone fused to an imidazole ring , with a 2-ethyl substitution on the indane moiety . Key structural features include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₆N₂ | |

| Molecular Weight | 212.29 g/mol | |

| pKa (imidazole N) | ~7.2 (basic nitrogen) | |

| Lipophilicity | LogP = 3.32 |

The imidazole ring enables acid-base reactions , while the ethyl group influences lipophilicity and metabolic pathways .

Salt Formation

This compound is commonly administered as a hydrochloride salt (C₁₄H₁₆N₂·HCl) to enhance solubility and stability :

-

Reaction :

-

Properties :

The salt form retains α₂-antagonist activity while improving bioavailability .

Metabolic Reactions

This compound undergoes hepatic biotransformation via two primary pathways :

Phase I Metabolism

-

Oxidation : Cytochrome P450 enzymes modify the indane or ethyl groups.

-

Glucuronidation : Occurs at the imidazole nitrogen , forming water-soluble conjugates .

Phase II Metabolism

| Metabolic Parameter | Value | Source |

|---|---|---|

| Elimination Half-Life | 2.6 hours (dogs) | |

| Peak Plasma Concentration | 10 minutes (IM) | |

| Bioavailability | ~95% (dogs) |

Stability and Decomposition

This compound hydrochloride exhibits stability under standard conditions but decomposes under extreme heat :

-

Thermal Decomposition :

-

pH Sensitivity :

Receptor Binding Kinetics

This compound’s α₂-adrenoceptor antagonism involves competitive inhibition with high selectivity :

| Receptor Subtype | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (α₂:α₁) |

|---|---|---|

| α₂A | 1.9 | 8526:1 |

| α₂B | 2.2 | |

| α₂C | 4.2 |

This selectivity minimizes off-target interactions with α₁-adrenoceptors or other receptors (e.g., dopaminergic, serotoninergic) .

Synthetic Pathways

While detailed synthesis protocols are proprietary, key steps inferred from structural analogs include:

科学研究应用

Pharmacological Properties

Atipamezole exhibits high affinity for alpha-2 adrenergic receptors, which allows it to effectively counteract the sedative effects induced by agonists such as medetomidine and dexmedetomidine. It is characterized by rapid absorption and distribution, making it suitable for quick reversal of sedation. Notably, this compound has been shown to have minimal cardiovascular side effects in humans at therapeutic doses, although higher doses may lead to increased blood pressure and motor restlessness .

Veterinary Medicine Applications

-

Reversal of Sedation :

- This compound is predominantly used in veterinary practice to reverse sedation in dogs and other animals induced by medetomidine. Clinical studies have demonstrated its efficacy in rapidly restoring normal activity levels, with median arousal times ranging from 3 to 5 minutes post-administration .

- A study involving 319 dogs showed that this compound effectively reversed deep sedation and bradycardia caused by medetomidine, with a high success rate reported by veterinarians .

- Analgesic Effects :

- Cognitive Enhancement :

Human Medicine Research

While primarily utilized in veterinary settings, this compound's applications are being explored in human medicine:

-

Sedation Reversal :

- In clinical trials, this compound has been shown to effectively reverse the sedative effects of dexmedetomidine in healthy volunteers. Doses ranging from 15 to 150 micrograms per kilogram were administered intravenously, leading to significant improvements in vigilance and psychomotor performance . The reversal of sedation was dose-dependent and could last up to seven hours post-administration.

- Potential for Neurological Applications :

- Combination Therapy :

Case Study 1: Veterinary Application

A double-blind study conducted across several Finnish veterinary clinics evaluated the effectiveness of this compound in reversing medetomidine-induced sedation in dogs. The results indicated that this compound significantly reduced recovery times compared to placebo, with minimal side effects reported.

Case Study 2: Human Clinical Trial

In a randomized controlled trial assessing the safety and efficacy of this compound for reversing dexmedetomidine sedation in healthy volunteers, participants receiving the highest dose exhibited complete resolution of sedation within minutes, alongside restored hemodynamic stability without significant adverse effects .

作用机制

阿替帕美唑通过竞争性抑制α2肾上腺素受体发挥作用。 通过从这些受体上置换地美托咪定和美托咪定等激动剂,它逆转了它们的镇静和镇痛作用 . 这种机制涉及快速起效,通常在几分钟内,并且对α2肾上腺素受体具有高度特异性,从而最大程度地减少副作用 .

相似化合物的比较

阿替帕美唑在α2肾上腺素受体拮抗剂中独树一帜,因为它具有高度特异性和快速起效。类似的化合物包括:

阿替帕美唑以其靶向作用和最小的副作用而著称,使其成为兽医学中的首选药物。

生物活性

Atipamezole is a potent and selective antagonist of alpha-2 adrenergic receptors, primarily utilized in veterinary medicine to reverse sedation induced by alpha-2 agonists such as medetomidine and xylazine. This article provides a comprehensive overview of the biological activity of this compound, including pharmacological effects, pharmacokinetics, and case studies demonstrating its clinical applications.

Pharmacological Effects

This compound exhibits several pharmacological effects that are significant in both clinical and research settings:

- Reversal of Sedation : this compound effectively reverses sedation and associated cardiovascular effects induced by medetomidine and xylazine in various animal species, including dogs, cats, horses, and ruminants .

- Cardiovascular Effects : Studies indicate that this compound administration leads to an increase in heart rate (HR) and cardiac output after the reversal of sedative agents. For instance, in a study involving cats, this compound completely reversed the hemodynamic changes caused by high doses of medetomidine .

- Dose-Dependent Response : The drug's effectiveness is dose-dependent. In a study on rats, different doses of this compound were administered to reverse medetomidine-induced decreases in tear flow, with higher doses achieving full reversal to baseline levels .

Pharmacokinetics

The pharmacokinetic profile of this compound has been elucidated through various studies:

- Administration Routes : this compound is typically administered intravenously or intramuscularly. Oral administration has shown no detectable plasma levels .

- Half-Life and Clearance : The elimination half-life of this compound ranges from 1.7 to 2.0 hours, with a total plasma clearance rate between 1.1 to 1.5 L/h/kg .

- Plasma Concentrations : Following intravenous administration, dose-related increases in plasma concentrations were observed, correlating with subjective drug effects such as increased alertness and nervousness .

Case Studies

Several case studies highlight the clinical utility of this compound:

- Reversal of Medetomidine Sedation :

- Impact on Tear Flow :

- Cardiovascular Monitoring :

Summary Table of Biological Activities

属性

IUPAC Name |

5-(2-ethyl-1,3-dihydroinden-2-yl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c1-2-14(13-9-15-10-16-13)7-11-5-3-4-6-12(11)8-14/h3-6,9-10H,2,7-8H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSWPZIDYAHLZDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CC2=CC=CC=C2C1)C3=CN=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2049135 | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104054-27-5 | |

| Record name | Atipamezole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104054-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Atipamezole [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104054275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atipamezole | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11481 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Atipamezole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2049135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ATIPAMEZOLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/03N9U5JAF6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。